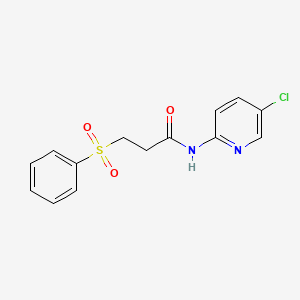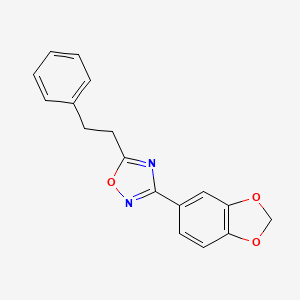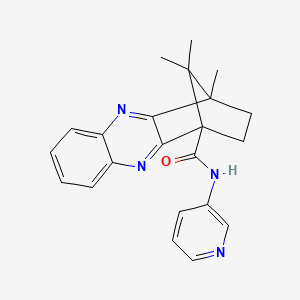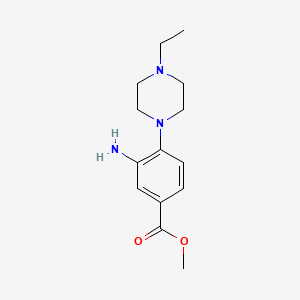![molecular formula C20H15N3O2 B4417992 N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide](/img/structure/B4417992.png)
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide
Vue d'ensemble
Description
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is a compound that belongs to the class of oxadiazoles, which are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide typically involves the reaction of 3-phenyl-1,2,4-oxadiazole with 1-naphthoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the naphthamide moiety.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Applications De Recherche Scientifique
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide has several scientific research applications:
Medicinal Chemistry: The compound has potential as an anti-infective agent due to its ability to inhibit bacterial and viral growth.
Materials Science: It can be used in the development of fluorescent dyes and sensors due to its unique electronic properties.
Industrial Chemistry: The compound can be utilized in the synthesis of other heterocyclic compounds and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, leading to inhibition or activation of various biological pathways. For example, it can inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Oxadiazole: A basic oxadiazole compound with similar structural features.
3-phenyl-1,2,4-oxadiazole: A precursor in the synthesis of N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide.
1-naphthamide: Another compound with a naphthamide moiety but lacking the oxadiazole ring.
Uniqueness
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide is unique due to the combination of the oxadiazole ring and the naphthamide moiety, which imparts distinct electronic and steric properties. This makes it a versatile compound for various applications in medicinal and materials chemistry .
Propriétés
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-20(17-12-6-10-14-7-4-5-11-16(14)17)21-13-18-22-19(23-25-18)15-8-2-1-3-9-15/h1-12H,13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAOXCJEACQODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-hydroxyphenyl)-N-[(4-methoxyphenyl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B4417918.png)
![2-[2-(4-Chlorophenyl)indolizin-3-yl]-2-oxoacetamide](/img/structure/B4417924.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B4417929.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-phenylurea](/img/structure/B4417936.png)

![N-[2-(1-azepanylcarbonyl)phenyl]-N'-phenylurea](/img/structure/B4417946.png)

![4-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4417954.png)
![2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B4417962.png)
![N-[4-({4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B4417974.png)

![methyl 4-({[1-(methylsulfonyl)-3-piperidinyl]carbonyl}amino)benzoate](/img/structure/B4417986.png)
